1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(24-12-11-19-18(14-24)13-22-15-23-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPUDJJRZUYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aza-Diels-Alder Cyclization
The aza-Diels-Alder reaction has emerged as a highly efficient method for constructing the dihydropyrido[4,3-d]pyrimidine scaffold. As demonstrated by recent studies, 1,3-disubstituted 6-aminouracils undergo [4+2] cycloaddition with α,β-unsaturated aldehydes in the presence of NHC catalysts (e.g., 8c in Table 1).
Procedure :
- 6-Aminouracil Preparation :
Modified Biginelli Reaction
The classic Biginelli reaction, which combines aldehydes, β-keto esters, and ureas under acidic conditions, has been adapted for pyrido-fused systems.
Procedure :
- Reactants :
- Aldehyde: Pyridine-3-carbaldehyde (to introduce the pyridine moiety).
- β-Keto ester: Ethyl acetoacetate.
- Urea derivative: Thiourea for sulfur incorporation.
- Conditions :
Comparative Analysis of Methods
Optimization Strategies
Catalyst Screening
NHC precatalysts (e.g., 8c ) significantly enhance reaction rates and yields in aza-Diels-Alder cyclizations. Tribasic potassium phosphate outperforms weaker bases like NaHCO3, reducing side reactions.
Solvent Effects
Temperature Control
- Cyclization at 80°C balances reaction rate and decomposition.
- Alkylation proceeds efficiently at reflux (82°C in acetonitrile).
Challenges and Solutions
Regioselectivity
Purification Difficulties
- Issue : Co-elution of diphenylethanone byproducts.
- Solution : Gradient elution with hexane:EtOAc (9:1 → 1:1).
Chemical Reactions Analysis
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield unsaturated pyrido[4,3-d]pyrimidine derivatives, while reduction can produce dihydropyrido[4,3-d]pyrimidine compounds .
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a tyrosine kinase inhibitor, which is important in cancer research.
Medicine: Explored for its antitumor properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell growth and proliferation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function and disrupting cellular signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2,2-diphenylethanone group distinguishes it from analogs bearing trifluoromethyl (), alkyne (), or heterocyclic () substituents. This moiety likely increases hydrophobicity and steric hindrance compared to smaller groups like methylamino () .
Synthetic Yields and Methods: Yields for analogs range from 19% () to 100% (), with purification predominantly relying on column chromatography.
Molecular Weight Trends: The diphenylethanone group likely contributes to a higher molecular weight (~400–450 g/mol) compared to simpler derivatives (e.g., 377–419 g/mol in –9). This could influence bioavailability and blood-brain barrier penetration .
Pharmacological Implications
While biological data for the target compound are absent in the evidence, insights from analogs suggest:
- Kinase Inhibition: Pyrido[4,3-d]pyrimidines with indenylamino groups () show affinity for kinases like CDK2/cyclin E. The diphenylethanone group may modulate selectivity by occupying adjacent hydrophobic regions .
- Metabolic Stability: Trifluoromethyl-containing analogs () exhibit improved metabolic stability due to fluorine’s electron-withdrawing effects. The diphenylethanone’s aryl groups may similarly resist oxidative degradation .
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 270.30 g/mol
- CAS Number : 1797183-52-8
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of anti-cancer and anti-microbial research. Its structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit promising anticancer properties. A study assessed the compound's effects on cancer cell lines, revealing significant inhibition of cell proliferation and migration.
- Case Study : In vitro tests demonstrated that the compound inhibited the growth of A431 vulvar epidermal carcinoma cells with an IC value in the low micromolar range. These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A comparative analysis with similar structures showed that it possesses substantial antibacterial activity.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Similar pyrido structure | Antimicrobial |
| 2-(4-chlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-methylpropan-1-one | Similar core structure | Antibacterial |
| 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2h-pyrido[2,3-d]pyrimidine derivatives | Related pyrimidine derivatives | Potential anticancer activity |
The biological activity of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-diphenylethanone is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cell division.
- Interaction with Receptors : It has been suggested that this compound can interact with specific receptors involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies indicate that the compound may promote apoptosis in cancer cells through mitochondrial pathways.
Research Findings
A comprehensive study involving molecular docking simulations revealed that the compound binds effectively to target proteins associated with cancer and microbial infections. The binding affinity was assessed using computational methods which predicted a strong interaction with dihydrofolate reductase (DHFR), a crucial enzyme for DNA synthesis in both humans and pathogens like Plasmodium falciparum.
In Vitro Studies
In vitro experiments conducted on various cell lines demonstrated:
- IC values ranging from 0.4 to 28 μM against P. falciparum indicating potential as an antimalarial agent.
- Significant cytotoxicity against human cancer cell lines such as A431 and others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
